molecular formula C7H10ClN3O4S2 B033455 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide CAS No. 13659-98-8

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide

Cat. No.: B033455
CAS No.: 13659-98-8
M. Wt: 299.8 g/mol
InChI Key: HZLMCYKKQJTLER-UHFFFAOYSA-N
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Description

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide, commonly known as ACMMBDS, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, which make it an interesting molecule for further study.

Scientific Research Applications

Cancer Research

4-Amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide has been investigated in the context of cancer research. Morsy et al. (2009) synthesized bis-sulfonamides, including this compound, and tested them as inhibitors of the zinc enzyme carbonic anhydrase (CA). The research found that these compounds were efficient inhibitors of the cytosolic CA II and transmembrane, tumor-associated CA IX. These inhibitory properties led to the growth inhibition of several tumor cell lines, including human colon cancer, lung cancer, and breast cancer cell lines (Morsy et al., 2009).

Synthesis of N-Chloroamines, Nitriles, and Aldehydes

Ghorbani‐Vaghei et al. (2009) described the use of poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide (TCBDA), closely related to this compound, as novel reagents for preparing N,N-dichloroamines, nitriles, and aldehydes from primary amines. This process also included a method for direct oxidative conversion of primary alcohols into nitriles (Ghorbani‐Vaghei & Veisi, 2009).

Solvent-Free Synthesis of Triazines

In a study by Ghorbani‐Vaghei et al. (2015), N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) were used as catalysts for the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds. This synthesis was carried out at 100 °C in good to excellent yields under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).

Electroorganic Synthesis

Nassif et al. (2018) conducted a study on the electrochemical behavior of hydroquinone and 4-amino-6-chlorobenzene-1,3-disulfonamide. They proposed the electrochemical synthesis of new disulfonamide substituted p-benzoquinone via the electrochemical oxidation of hydroquinone in the presence of 4-amino-6-chlorobenzene-1,3-disulfonamide. This synthesis was performed under environmentally friendly conditions, highlighting the potential for green chemistry applications (Nassif et al., 2018).

Safety and Hazards

The safety data sheet for “4-amino-6-chloro-1,3-benzenedisulfonamide” suggests that it causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide is carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in the body .

Mode of Action

4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide acts as a carbonic anhydrase inhibitor . By inhibiting this enzyme, it disrupts the balance of fluid and electrolytes in the body .

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the reabsorption of bicarbonate ions in the kidneys, leading to increased excretion of bicarbonate in the urine . This can affect the body’s pH balance and fluid levels .

Pharmacokinetics

This suggests that it may be metabolized and excreted in a similar manner to other sulfonamide-based diuretics .

Result of Action

As a result of its action, 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide can lead to increased urine output (diuresis), helping to remove excess fluid from the body . This makes it potentially useful in treating conditions like hypertension and edema .

Action Environment

The action of 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide can be influenced by various environmental factors. For instance, the pH of the body can affect the activity of carbonic anhydrase and thus the efficacy of its inhibitors . Additionally, factors like diet and hydration status can influence the body’s fluid and electrolyte balance, potentially impacting the effectiveness of diuretics .

Properties

IUPAC Name

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O4S2/c1-11-17(14,15)7-3-6(16(10,12)13)4(8)2-5(7)9/h2-3,11H,9H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMCYKKQJTLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13659-98-8
Record name Methyclothiazide related compound A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013659988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-6-chloro-N-3-methyl-m-benzenedisulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D5DX4FLX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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